molecular formula C14H15N3O4S2 B2358953 Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-75-8

Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2358953
CAS No.: 392317-75-8
M. Wt: 353.41
InChI Key: RWOPILCWGJPVRG-UHFFFAOYSA-N
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Description

The compound is an organic compound containing multiple functional groups, including a thiadiazole ring, an acetamido group, and a phenoxy group . These functional groups could potentially confer a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiadiazole ring, for example, is a five-membered ring containing two nitrogen atoms and one sulfur atom . The acetamido group (-NHCOCH3) and the phenoxy group (Ph-O-) would also contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For instance, the thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms . The acetamido and phenoxy groups could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like acetamido could make it more soluble in polar solvents .

Scientific Research Applications

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition has been explored for its potential in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).

Antitumor Activities

Novel 1,3,4-thiadiazole derivatives bearing an amide moiety, similar in structure to this compound, have shown significant in vitro antitumor activities. Specifically, these compounds demonstrated inhibitory effects against various human tumor cell lines, highlighting their potential as cytotoxic agents (Almasirad et al., 2016).

Antimicrobial and Surface Activities

The synthesis of heterocyclic compounds derived from 1,3,4-thiadiazol, which shares a structural relation to this compound, has been explored for antimicrobial and surface activities. These compounds' derivatives have shown potential as nonionic surface active agents (El-Sayed et al., 2015).

α-Glucosidase Inhibitory Activity

Research on 5-arylisoxazole-1,3,4-thiadiazole hybrids, structurally related to this compound, has identified compounds with potent α-glucosidase inhibitory activity. This activity is relevant in the context of type 2 diabetes treatment, offering a potential pathway for developing non-sugar-based inhibitors (Saeedi et al., 2020).

Antibacterial and Antiviral Activities

Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, similar to this compound, have been synthesized and evaluated for antibacterial and antiviral activities. These compounds have shown efficacy against various microbial and viral strains, indicating their potential as molecular templates for antiviral and antibacterial agent development (Tang et al., 2019).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in pharmaceuticals or materials science . Further studies could also investigate its synthesis, properties, and reactivity in more detail.

Properties

IUPAC Name

ethyl 2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-2-20-12(19)9-22-14-17-16-13(23-14)15-11(18)8-21-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOPILCWGJPVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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